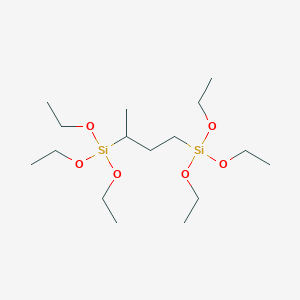![molecular formula C18H35P B14262762 9-Decyl-9-phosphabicyclo[4.2.1]nonane CAS No. 188839-88-5](/img/structure/B14262762.png)
9-Decyl-9-phosphabicyclo[4.2.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Decyl-9-phosphabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C20H39P. It is a member of the phosphabicyclononane family, which is characterized by a bicyclic structure containing a phosphorus atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
9-Decyl-9-phosphabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicyclononanes.
Applications De Recherche Scientifique
9-Decyl-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 9-Decyl-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Phosphabicyclo[4.2.1]nonane
- 9-Dodecyl-9-phosphabicyclo[4.2.1]nonane
- 9-Octyl-9-phosphabicyclo[4.2.1]nonane
Uniqueness
9-Decyl-9-phosphabicyclo[4.2.1]nonane is unique due to its decyl substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other phosphabicyclononanes and suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
188839-88-5 |
|---|---|
Formule moléculaire |
C18H35P |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
9-decyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C18H35P/c1-2-3-4-5-6-7-8-11-16-19-17-12-9-10-13-18(19)15-14-17/h17-18H,2-16H2,1H3 |
Clé InChI |
CMLIJFWAHFAGSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCP1C2CCCCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


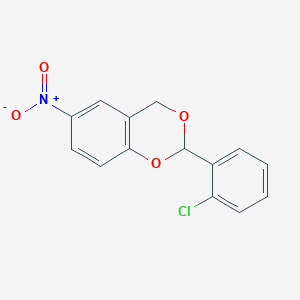

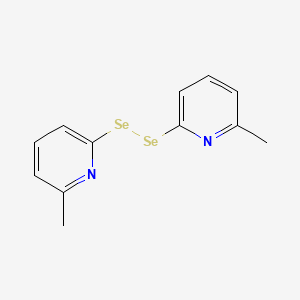
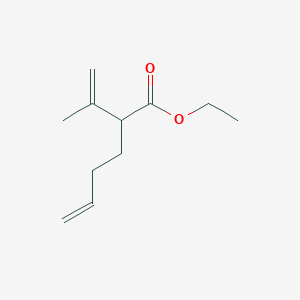
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)

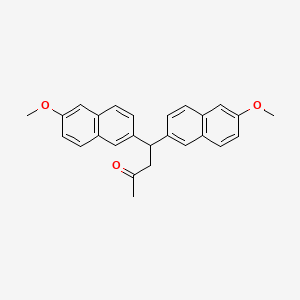

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)


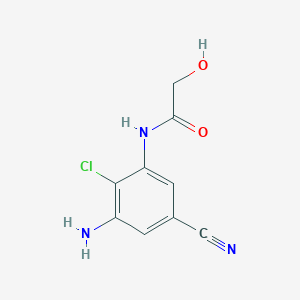
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
